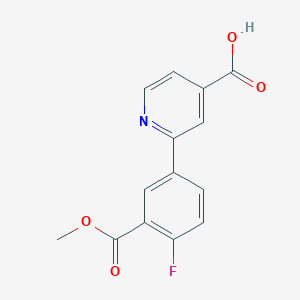

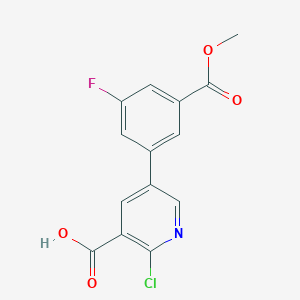

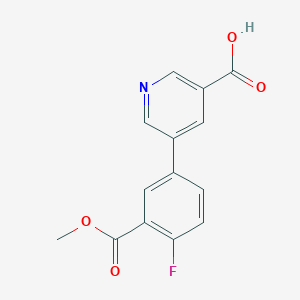

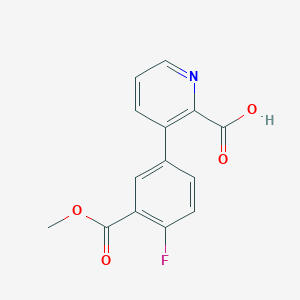

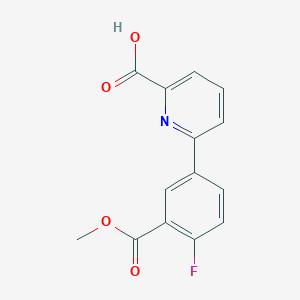

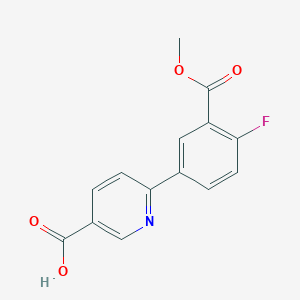

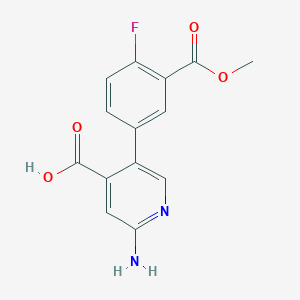

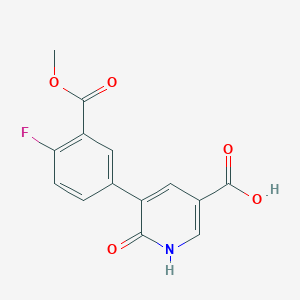

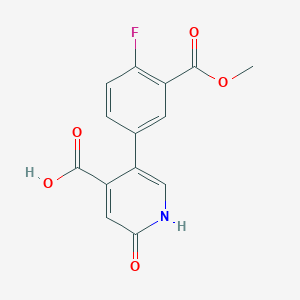

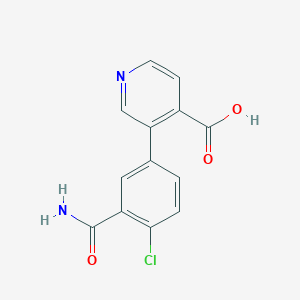

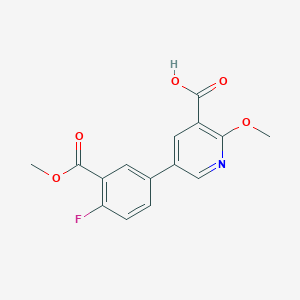

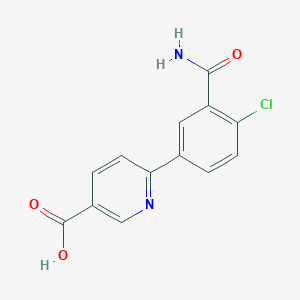

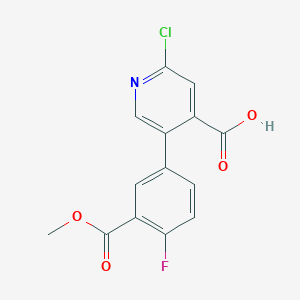

2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95%

Übersicht

Beschreibung

2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)nicotinic acid (2C5F3MPA) is a chemical compound used in scientific research as an inhibitor of the enzyme acetylcholinesterase (AChE). It is a member of the nicotinic acid family, which is known for its ability to bind to and activate nicotinic acetylcholine receptors. 2C5F3MPA has been found to be a potent inhibitor of AChE, with an IC50 value of 6.5 μM, making it the most potent AChE inhibitor of its family.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications, including the study of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. It has also been used to study the effects of AChE inhibitors on behavior and memory. Additionally, 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% has been used in the development of new treatments for neurological disorders and in the study of the effects of AChE inhibitors on synaptic plasticity.

Wirkmechanismus

2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% increases the amount of acetylcholine available for binding to nicotinic acetylcholine receptors, which are involved in the regulation of several physiological processes.

Biochemical and Physiological Effects

2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can lead to increased cognitive function. 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% has also been found to increase the activity of nicotinic acetylcholine receptors, which can lead to increased activity in the autonomic nervous system. Additionally, 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% has been found to have anti-inflammatory and antioxidant effects.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% in lab experiments is its high potency as an AChE inhibitor. Its IC50 value of 6.5 μM makes it the most potent AChE inhibitor of its family. Additionally, 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% is relatively easy to synthesize and is available commercially. The main limitation of using 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% in lab experiments is its potential to cause side effects. In animal studies, it has been found to cause muscle weakness and tremors, as well as other adverse effects.

Zukünftige Richtungen

The future of 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% research is very promising. Future research may focus on further elucidating the biochemical and physiological effects of 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95%, as well as investigating its potential therapeutic applications. Additionally, further research may be done to improve the synthesis of 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% and to develop more potent and selective AChE inhibitors. Other potential future directions include the development of new treatments for neurological disorders and the study of the effects of AChE inhibitors on synaptic plasticity.

Synthesemethoden

2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% can be synthesized from the reaction of 4-fluoro-3-methoxycarbonylphenylacetic acid (4F3MPA) and 2-chloro-5-nitrophenol (2C5NP). 4F3MPA is first reacted with sodium hydroxide to form the sodium salt of 4F3MPA. This is then reacted with 2C5NP to form 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95%.

Eigenschaften

IUPAC Name |

2-chloro-5-(4-fluoro-3-methoxycarbonylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFNO4/c1-21-14(20)9-4-7(2-3-11(9)16)8-5-10(13(18)19)12(15)17-6-8/h2-6H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZZNZJQOWRCOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70688157 | |

| Record name | 2-Chloro-5-[4-fluoro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261907-85-0 | |

| Record name | 3-Pyridinecarboxylic acid, 2-chloro-5-[4-fluoro-3-(methoxycarbonyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261907-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-[4-fluoro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.